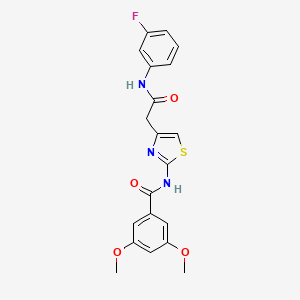

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety

Properties

IUPAC Name |

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVYIGSVCSSOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely involved in binding to biological macromolecules, influencing pathways related to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Examples include:

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Various 2-aminothiazolyl derivatives

Uniqueness

What sets N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide apart is its combination of a thiazole ring with a fluorophenyl group and a dimethoxybenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in other similar compounds.

Biological Activity

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is , with a molecular weight of 385.4 g/mol. The compound features a thiazole moiety , a fluorophenyl group , and dimethoxybenzamide , contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H16FN3O3S |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 921792-21-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and fluorophenyl group are likely involved in binding to biological macromolecules, influencing pathways related to cell growth and survival. Preliminary studies suggest that it may exhibit antitumor and antimicrobial properties.

Biological Activities

-

Antitumor Activity

- Research indicates that N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit tumor cell proliferation with an IC50 value comparable to established chemotherapeutics.

- A study reported that compounds with similar structures exhibited selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer progression .

- Antimicrobial Properties

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide:

- Study on HDAC Inhibition : A related compound showed potent HDAC inhibition (IC50: 95.48 nM), leading to increased apoptosis in cancer cells .

- Antimicrobial Efficacy : Research demonstrated that structurally similar thiazole derivatives exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Potential Therapeutic Applications

Given its promising biological activities, N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide may have several therapeutic applications:

- Cancer Treatment : Due to its antitumor properties, it could be developed as a novel chemotherapeutic agent.

- Infection Control : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient reaction under inert conditions (e.g., dry DMF, 0°C to room temperature) .

- Thioether linkage : Optimize nucleophilic substitution by adjusting base strength (e.g., K₂CO₃ in acetone, reflux for 6–8 hours) to enhance yield .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and amide/thiazole connectivity. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine/fluorine signatures) .

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect side products .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Cytotoxicity Assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., trypsin inhibition at 37°C, pH 7.4) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace 3-fluorophenyl with 4-cyanophenyl or methoxy groups) and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify essential hydrogen-bond acceptors (e.g., thiazole sulfur, amide carbonyl) .

- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., PFOR enzyme inhibition) .

Q. How to investigate the mechanism of action using computational and experimental approaches?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Glide to model interactions with proposed targets (e.g., kinase ATP-binding pockets) .

- SPR/BLI Binding Studies : Quantify binding kinetics (kₐ, k_d) using immobilized recombinant proteins .

- Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.